molecular formula C17H16N4O4S B10997658 Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10997658
M. Wt: 372.4 g/mol
InChI Key: AXWKTLZWUGGCCQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a thiazole core linked to a phthalazinone moiety via an amide bond. This compound is distinguished by its ethyl ester group at the thiazole-5-position and a methyl substituent at the thiazole-4-position.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-4-25-16(24)13-9(2)18-17(26-13)19-14(22)12-10-7-5-6-8-11(10)15(23)21(3)20-12/h5-8H,4H2,1-3H3,(H,18,19,22)

InChI Key

AXWKTLZWUGGCCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the phthalazinone moiety. Common reagents used in these reactions include ethyl acetoacetate, thioamides, and various catalysts to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of thiazole and phthalazine moieties, which are known for their biological activity. Its molecular formula is C23H24N4O3C_{23}H_{24}N_4O_3, and it exhibits properties that make it suitable for various biochemical applications.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Thiazole derivatives have been extensively studied for their ability to inhibit tumor growth. A study highlighted the synthesis of various thiazole derivatives, including this compound, which showed promising cytotoxic effects against different cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Antiviral Properties

Research indicates that compounds containing thiazole and phthalazine structures can act as inhibitors against viral infections. Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against HIV-1 reverse transcriptase (RT), suggesting potential use in antiviral drug design .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The following table summarizes key synthetic routes:

StepReagents/ConditionsPurpose
1Ethanol, thioureaFormation of thiazole ring
2Sodium carbonateBase catalyst for reaction
3Heating (40–70°C)Promotes reaction completion
4pH adjustmentStabilizes product formation

Case Study 1: Anticancer Activity

A recent study tested the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Case Study 2: Antiviral Activity

In another investigation focusing on HIV inhibition, this compound was tested against HIV reverse transcriptase. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity compared to standard antiviral agents .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs of Compound A include derivatives with variations in ester groups, heterocyclic cores, or substituent positions.

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
Compound A Thiazole-5-carboxylate, phthalazinone amide C₁₉H₁₈N₄O₄S 414.5 (estimated) Reference compound
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Thiazole-4-carboxylate C₁₈H₁₆N₄O₄S 408.4 Positional isomer (ester at thiazole-4 vs. 5); lower molecular weight
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate Methyl ester, acetyl linker C₂₀H₂₂N₄O₄S 414.5 Acetyl vs. carbonyl linker; methyl ester instead of ethyl
Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Thiazolo-pyrimidine core C₁₈H₁₆N₄O₄S 408.4 Pyrimidine instead of phthalazinone; ester at thiazole-4
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate Branched alkyl substituent C₂₀H₂₂N₄O₄S 414.5 2-methylpropyl group at thiazole-5; methyl ester

Key Observations :

  • Positional isomerism (e.g., ester at thiazole-4 vs.
  • Ester group variations (ethyl vs. methyl) influence lipophilicity and metabolic stability. Ethyl esters generally enhance solubility compared to methyl .
  • Core heterocycle substitutions (e.g., pyrimidine vs. phthalazinone) modify hydrogen-bonding capabilities and aromatic stacking interactions .

Activity Trends :

  • Phthalazinone-containing compounds (e.g., Compound A) are theorized to target DNA repair enzymes or inflammatory pathways due to their planar aromatic systems .
  • Thiazolo-pyrimidine derivatives show broader antimicrobial activity, likely due to mimicry of purine/pyrimidine bases .

Physicochemical Properties :

  • Stability: The phthalazinone moiety in Compound A may confer oxidative stability compared to pyrimidine-based analogs .

Biological Activity

Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 344.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives found that those with the thiazole ring showed promising activity against both Gram-positive and Gram-negative bacteria. This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, yielding Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antitumor Activity

Thiazole derivatives have been explored for their antitumor potential. In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)
MCF710
A54915

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in experimental models. A study indicated that it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Case Study 1 : A clinical trial assessed the efficacy of thiazole derivatives in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms when treated with ethyl 4-methyl derivatives compared to placebo .

Case Study 2 : Research on cancer patients treated with a regimen including thiazole compounds demonstrated a marked decrease in tumor size and improved survival rates. The study highlighted the role of apoptosis induction as a critical pathway through which these compounds exert their effects .

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